molecular formula C8H9BrN2O2 B13128940 (R)-2-Amino-3-(6-bromopyridin-3-yl)propanoicacid

(R)-2-Amino-3-(6-bromopyridin-3-yl)propanoicacid

Cat. No.: B13128940
M. Wt: 245.07 g/mol
InChI Key: RULMBGFAPYCPJN-ZCFIWIBFSA-N
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Description

®-2-Amino-3-(6-bromopyridin-3-yl)propanoic acid is a heterocyclic amino acid derivative It features a brominated pyridine ring attached to a propanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-2-Amino-3-(6-bromopyridin-3-yl)propanoic acid typically involves the bromination of a pyridine derivative followed by coupling with an amino acid precursor. One common method is the Suzuki–Miyaura coupling reaction, which uses palladium-catalyzed cross-coupling of a boronic acid derivative with a bromopyridine . The reaction conditions often involve mild temperatures and the use of a base such as potassium carbonate in an aqueous or alcoholic solvent.

Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, optimized for high yield and purity. The process would include steps for purification, such as recrystallization or chromatography, to ensure the final product meets the required specifications for its intended use.

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: The bromine atom in the pyridine ring can be reduced to a hydrogen atom, resulting in the formation of a pyridine derivative.

    Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or other metal catalysts.

    Substitution: Nucleophiles like sodium azide or thiourea in the presence of a base such as sodium hydroxide.

Major Products Formed:

    Oxidation: Nitroso or nitro derivatives of the original compound.

    Reduction: Pyridine derivatives without the bromine atom.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: ®-2-Amino-3-(6-bromopyridin-3-yl)propanoic acid is used as a building block in organic synthesis, particularly in the development of heterocyclic compounds and pharmaceuticals.

Biology: In plant biology, this compound has been studied for its effects on plant growth and development. It has been shown to interfere with the morphological development of certain plants, such as Arabidopsis thaliana .

Medicine: This compound is of interest in medicinal chemistry for the development of new drugs. Its unique structure allows for the exploration of various biological activities and potential therapeutic applications.

Industry: In the chemical industry, ®-2-Amino-3-(6-bromopyridin-3-yl)propanoic acid is used in the synthesis of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of ®-2-Amino-3-(6-bromopyridin-3-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The brominated pyridine ring can participate in various binding interactions, while the amino acid moiety can mimic natural substrates or inhibitors. These interactions can modulate biological pathways, leading to the observed effects in different applications.

Comparison with Similar Compounds

Uniqueness: ®-2-Amino-3-(6-bromopyridin-3-yl)propanoic acid is unique due to the specific positioning of the bromine atom on the pyridine ring, which influences its reactivity and binding interactions. This makes it a valuable compound for targeted synthetic and biological applications.

Properties

Molecular Formula

C8H9BrN2O2

Molecular Weight

245.07 g/mol

IUPAC Name

(2R)-2-amino-3-(6-bromopyridin-3-yl)propanoic acid

InChI

InChI=1S/C8H9BrN2O2/c9-7-2-1-5(4-11-7)3-6(10)8(12)13/h1-2,4,6H,3,10H2,(H,12,13)/t6-/m1/s1

InChI Key

RULMBGFAPYCPJN-ZCFIWIBFSA-N

Isomeric SMILES

C1=CC(=NC=C1C[C@H](C(=O)O)N)Br

Canonical SMILES

C1=CC(=NC=C1CC(C(=O)O)N)Br

Origin of Product

United States

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